molecular formula C15H21NO2 B7515724 N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide

N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide

Cat. No. B7515724
M. Wt: 247.33 g/mol
InChI Key: WNGVYASWGAAWEL-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide involves the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the production of cytokines, which are important for the immune response. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide binds to a receptor called STING, which triggers the production of cytokines. This leads to the activation of immune cells, which attack cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. It also activates immune cells, such as natural killer cells and T cells. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow. It has also been shown to induce apoptosis, which is programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the immune response and the anti-tumor effects of cytokines. However, N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that is difficult and expensive to produce. It also has poor solubility in water, which can make it difficult to work with in the lab.

Future Directions

There are a number of future directions for research on N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide. One area of interest is the development of analogs of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide that may have improved solubility and anti-tumor activity. Another area of interest is the combination of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide with other anti-cancer agents to enhance its effectiveness. There is also interest in studying the effects of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide on the tumor microenvironment, including the role of cytokines in promoting an anti-tumor immune response. Finally, there is interest in studying the potential use of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide in combination with immunotherapy for the treatment of cancer.

Synthesis Methods

The synthesis of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide involves the reaction of 2,4-dimethylbenzylamine with oxalyl chloride to form N-[(2,4-dimethylphenyl)methyl]oxalyl chloride. This intermediate is then reacted with methylamine to form N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide. The synthesis method has been optimized and improved over the years, resulting in high yields of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide.

Scientific Research Applications

N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancers. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide works by triggering the production of cytokines, which are proteins that play a key role in the immune response. This leads to the destruction of cancer cells and the inhibition of tumor growth.

properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-6-7-13(12(2)9-11)10-16(3)15(17)14-5-4-8-18-14/h6-7,9,14H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGVYASWGAAWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN(C)C(=O)C2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide

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